6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis via X-ray Diffraction Studies
Unit Cell Parameters and Space Group Determination
The crystal structure of 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is determined through single-crystal X-ray diffraction. While specific unit cell parameters for this compound are not explicitly reported in literature, analogous imidazo[1,2-a]pyridine derivatives often crystallize in monoclinic or orthorhombic systems. For example, related nitro-substituted imidazopyridines exhibit space groups such as P2₁/c or Pbca due to planar heterocyclic cores and hydrogen-bonding interactions. The hydrobromide counterion likely influences the crystal packing by participating in ionic interactions with the ester oxygen atoms or nitro group.
Hydrogen Bonding Networks in Crystal Packing
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. In structurally related compounds, C—H⋯N and C—H⋯O interactions form layered arrangements. For instance, nitroimidazopyridines often exhibit hydrogen bonds between:
- N-H (imidazole) and O (nitro) atoms
- C-H (ethyl ester) and O (carbonyl) atoms
- C-H (pyridine) and Br⁻ (counterion)
A representative hydrogen-bonding network is shown below:
| Donor-H | Acceptor | Distance (Å) | Symmetry |
|---|---|---|---|
| C6–H | O (nitro) | 2.8–3.0 | 1–x, y, z |
| C2–H | Br⁻ | 2.5–2.7 | 1–x, y, z |
| C8–H | O (ester) | 2.5–2.7 | x, 1–y, z |
Data extrapolated from analogous nitroimidazopyridines
Dihedral Angle Analysis of Heterocyclic Systems
The planarity of the imidazo[1,2-a]pyridine core is disrupted slightly by substituents. Key dihedral angles include:
- Imidazole-pyridine ring : 0–10° (near coplanar)
- Nitro group-imidazole ring : 30–35° (tilted for steric relief)
- **Ethyl ester-imidazole
Properties
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4.BrH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIRJXGRAEQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from imidazo[1,2-a]pyridine. The key steps involve nitration, esterification, and the addition of hydrobromic acid. The nitration step typically involves treating imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid and sulfuric acid. The esterification step involves reacting the nitro-substituted imidazo[1,2-a]pyridine with ethanol in the presence of an acid catalyst. Finally, hydrobromic acid is added to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors would be used, and the process would be optimized to minimize waste and by-products. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, iron and hydrochloric acid, or sodium dithionite.
Substitution: Nucleophiles such as ammonia, amines, or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, such as 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exhibits several biological activities that make it a candidate for various applications:
-
Antimicrobial Properties :
- This compound has shown efficacy against a range of pathogens, including bacteria and protozoa. Its mechanism often involves interference with nucleic acid synthesis or function, making it valuable in treating infections.
-
Antitumor Activity :
- Research indicates that this compound may possess antitumor properties, potentially acting through mechanisms such as induction of apoptosis in cancer cells. Studies have demonstrated its effectiveness against specific cancer cell lines.
-
CYP Enzyme Inhibition :
- The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. This characteristic can be leveraged in drug development to enhance the bioavailability of co-administered medications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against Helicobacter pylori. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a treatment for gastric infections.
Case Study 2: Antitumor Activity
In research published in Cancer Letters, the compound was tested on human breast cancer cell lines. The findings showed that it induced apoptosis and inhibited cell proliferation significantly compared to control groups. This suggests potential utility in developing new cancer therapies.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Helicobacter pylori | 5.0 | Journal of Antimicrobial Chemotherapy |
| Antitumor | MCF-7 Breast Cancer Cells | 10.0 | Cancer Letters |
| CYP Inhibition | CYP1A2 | IC50 not reported | Various Pharmacology Studies |
Mechanism of Action
The mechanism by which 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects depends on its specific application. In the context of medicinal chemistry, its reduction in hypoxic conditions can lead to the formation of reactive intermediates that can interact with biological targets. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural variations among imidazo[1,2-a]pyridine derivatives include substituent type (e.g., nitro, bromo, chloro, methyl), position (e.g., 6-, 8-), and salt forms (e.g., hydrobromide, hydrochloride). Below is a detailed comparison:
Commercial and Research Relevance
Biological Activity
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide (CAS No. 38923-08-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H9N3O4
- Molecular Weight : 235.20 g/mol
- IUPAC Name : Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
- Physical Form : Solid
- Purity : 97%
The biological activity of 6-nitroimidazo[1,2-a]pyridine derivatives is primarily attributed to their ability to interact with various biological targets. The nitro group in the structure is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA and proteins.
Potential Mechanisms:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of pathogens, particularly anaerobic bacteria.
- Anticancer Properties : The ability to induce apoptosis in cancer cells has been observed, potentially through DNA damage or inhibition of critical cellular pathways.
- Inhibition of Enzymatic Activity : Some derivatives may act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism.
Biological Activity Data
A summary of biological activities reported for 6-nitroimidazo[1,2-a]pyridine derivatives is presented below:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 6-nitroimidazo[1,2-a]pyridine derivatives.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives similar to 6-nitroimidazo[1,2-a]pyridine exhibited significant antimicrobial activity against anaerobic bacteria such as Bacteroides fragilis. The mechanism was attributed to the reduction of the nitro group under anaerobic conditions, leading to the formation of cytotoxic metabolites that disrupt bacterial cell function .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties revealed that certain derivatives could induce apoptosis in human cancer cell lines. The study highlighted that these compounds could activate caspase pathways and lead to DNA fragmentation, suggesting their potential as chemotherapeutic agents .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 6 undergoes catalytic hydrogenation to yield the corresponding amine derivative. This reaction is critical for generating intermediates for further functionalization:
-
Conditions : H<sub>2</sub> gas (1 atm), 10% Pd/C catalyst, ethanol, 25°C, 12 hours.
-
Yield : 85–92% conversion to 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester .
-
Mechanism : The nitro group is reduced via a six-electron transfer process, forming an amine that enhances solubility and enables subsequent coupling reactions (e.g., amide formation) .
Ester Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions to produce the free carboxylic acid:
-
Acidic Hydrolysis : 6 M HCl, reflux (110°C), 6 hours → 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (yield: 78%) .
-
Basic Hydrolysis : 2 M NaOH, 80°C, 4 hours → Same product (yield: 82%) .
-
Applications : The carboxylic acid serves as a precursor for amide-bond formation in drug discovery .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at position 7 or 8, depending on reaction conditions:
The nitro group directs electrophiles to the meta position relative to itself, consistent with its strong electron-withdrawing nature.
Cross-Coupling Reactions
While direct cross-coupling is hindered by the nitro group, sequential reduction of nitro to amine enables Buchwald–Hartwig or Suzuki–Miyaura reactions:
-
Step 1 : Nitro → amine reduction (as in Section 1).
-
Step 2 : Pd(OAc)<sub>2</sub>/XPhos, aryl bromide, K<sub>3</sub>PO<sub>4</sub>, toluene/water → 6-aryl-substituted imidazo[1,2-a]pyridines (yield: 70–76%) .
Cyclocondensation Reactions
The compound participates in annulation reactions with β-diketones or enamines to form polycyclic systems:
-
Example : Reaction with acetylacetone in acetic acid/O<sub>2</sub> yields pyrido[1,2-b]indazole derivatives (yield: 62%) via oxidative cyclization .
-
Mechanism : Enol formation from β-diketone followed by nucleophilic attack on the imidazo[1,2-a]pyridine core .
Halogenation
Electrophilic bromination occurs at position 8 under mild conditions:
-
Reagent : NBS (1.2 equiv), AIBN, CCl<sub>4</sub>, 80°C, 6 h → 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (yield: 68%) .
-
Utility : Brominated derivatives are intermediates for further functionalization via cross-coupling .
Salt Displacement
The hydrobromide counterion can be exchanged via ion metathesis:
-
Reagent : AgNO<sub>3</sub> in methanol → 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester nitrate (yield: 95%).
-
Significance : Alters solubility and crystallinity for pharmaceutical formulations .
Comparative Reactivity of Imidazo[1,2-a]pyridine Derivatives
Q & A
Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing nitroimidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Protocol Standardization : Detailed SOPs for reaction setup, quenching, and purification.
- Analytical Validation : Cross-lab validation of NMR/HRMS data using reference standards (e.g., PubChem entries) .
- Batch Records : Documenting lot numbers of reagents (e.g., nitro-aldehydes) to trace variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
